molecular formula C16H21NO3 B5000056 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine

Cat. No.: B5000056
M. Wt: 275.34 g/mol
InChI Key: PRQWPOPMBBYRSK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine is a complex organic compound with a molecular formula of C15H19NO3. This compound is notable for its unique structure, which includes both a dimethoxyphenyl group and a furan ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and furan-2-carbaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and furan-2-carbaldehyde.

    Reduction: The intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride, to form the corresponding alcohol.

    Amination: The final step involves the amination of the alcohol with methylamine under acidic conditions to yield the target compound.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cell signaling.

    Pathways: It affects several biochemical pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-ethylamine: Lacks the furan ring, making it less complex.

    N-(Furan-2-ylmethyl)-N-methylethanamine: Lacks the dimethoxyphenyl group, resulting in different chemical properties.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine is unique due to its combination of a dimethoxyphenyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17(12-14-5-4-10-20-14)9-8-13-6-7-15(18-2)16(11-13)19-3/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQWPOPMBBYRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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